molecular formula C14H19N3OS B2706093 N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide CAS No. 2305551-27-1

N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide

Cat. No. B2706093
CAS RN: 2305551-27-1
M. Wt: 277.39
InChI Key: LTDZBXLDZVPCSM-UHFFFAOYSA-N
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Description

N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.

Mechanism of Action

The mechanism of action of N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is known to regulate cell survival and growth. Additionally, it has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis, a process by which cancer cells undergo programmed cell death. Additionally, it has also been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide is its potential use in the treatment of various types of cancer. Additionally, it has also been found to exhibit significant anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide is its low solubility in water, which makes it difficult to administer orally.

Future Directions

There are several future directions for the study of N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide. One of the significant areas of research is the development of more efficient synthesis methods to increase the yield of the final product. Additionally, further studies are needed to understand the mechanism of action of N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide in more detail. Furthermore, more research is needed to explore its potential use in the treatment of various inflammatory diseases. Finally, the development of more water-soluble derivatives of N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide could lead to the development of more efficient and safer drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide involves the reaction of 2-Amino-4,6-dimethylpyrimidine with 2-Bromo-1-cyclopentyl ethanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with propargyl bromide in the presence of copper(I) iodide and triphenylphosphine to obtain the final product.

properties

IUPAC Name

N-[2-(2-cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-2-13(18)15-8-7-11-9-16-14(17-10-11)19-12-5-3-4-6-12/h2,9-10,12H,1,3-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDZBXLDZVPCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN=C(N=C1)SC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide

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